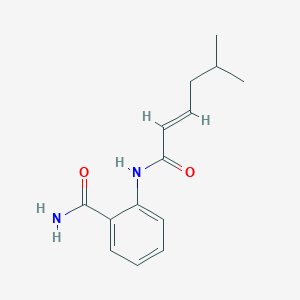

2-(5-Methylhex-2-enoylamino)benzamide

Description

Contextualizing Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide derivatives are a well-established and significant class of compounds in the fields of chemical biology and medicinal chemistry. nih.govresearchgate.net The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile backbone for the design of molecules with a wide array of biological activities. nih.govmdpi.com

Historically, these derivatives have been successfully developed into drugs with diverse therapeutic applications. They are known to exhibit activities such as anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. nih.govmdpi.com The ability of the benzamide structure to be readily modified allows chemists to fine-tune the pharmacological properties of the resulting molecules to enhance their interaction with biological targets. researchgate.net This adaptability has made benzamide derivatives a frequent starting point in the quest for new therapeutic agents.

Rationale for Investigating 2-(5-Methylhex-2-enoylamino)benzamide as a Novel Chemical Entity

While specific research on this compound is not yet published, the rationale for its investigation can be inferred from its chemical structure. The molecule combines the stable benzamide core with a 5-methylhex-2-enoyl side chain. This particular side chain introduces features such as a specific length, branching, and a degree of unsaturation, all of which can influence how the molecule interacts with biological systems.

The design of such a novel entity is often driven by the hypothesis that the unique combination of these structural motifs could lead to new or improved biological activity. Researchers may be exploring its potential to interact with specific enzymes or receptors in the body that are implicated in disease processes. The novelty of the structure provides an opportunity to explore new chemical space and potentially uncover previously undiscovered therapeutic applications.

Current Landscape and Future Directions in Small Molecule Drug Discovery and Development

The field of small molecule drug discovery is a dynamic and rapidly evolving area of pharmaceutical research. rroij.comnanobioletters.com Small molecules, which are typically organic compounds with a low molecular weight, form the basis of a significant portion of all approved medicines. nih.gov Their advantages often include the potential for oral administration and the ability to cross cell membranes to reach intracellular targets. cyberleninka.ru

Current trends in the field are heavily influenced by technological advancements. High-throughput screening methods allow for the rapid testing of vast libraries of compounds to identify potential drug candidates. rroij.com Furthermore, the integration of artificial intelligence and computational modeling is accelerating the design and optimization of new molecules. nih.govcyberleninka.ru

The future of small molecule drug development is geared towards creating more targeted and personalized medicines. mdpi.com There is a growing emphasis on developing therapies for rare diseases and specific patient populations. The development of novel compounds like this compound aligns with this trajectory, representing the continuous effort to expand the arsenal (B13267) of potential therapeutics to address unmet medical needs. While challenges such as high research and development costs and stringent regulatory hurdles persist, the ongoing innovation in this sector promises a steady stream of new and improved treatments. rroij.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-5-methylhex-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(2)6-5-9-13(17)16-12-8-4-3-7-11(12)14(15)18/h3-5,7-10H,6H2,1-2H3,(H2,15,18)(H,16,17)/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRDKPKMEXJAMI-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 5 Methylhex 2 Enoylamino Benzamide

Established Synthetic Routes for Benzamide (B126) Scaffolds

The benzamide scaffold is a common structural motif in medicinal chemistry, and various methods have been developed for its synthesis. These methods often involve the formation of an amide bond between a benzoic acid derivative and an amine.

Amide bond formation is a cornerstone of organic synthesis. numberanalytics.com The most common method involves the coupling of a carboxylic acid and an amine. ucl.ac.uk This transformation often requires the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. numberanalytics.com Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). ucl.ac.uk

Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then react with an amine to form the amide. unimi.it For instance, thionyl chloride can be used to convert a carboxylic acid to an acyl chloride, which readily reacts with an amine. ucl.ac.uk

More recently, catalytic methods for amide bond formation have gained attention due to their improved atom economy and milder reaction conditions. These methods often employ transition metal catalysts to facilitate the direct coupling of carboxylic acids and amines. ucl.ac.uk

The 2-aminobenzamide (B116534) moiety is a key building block for the target compound. One common route to 2-aminobenzamide derivatives starts from isatoic anhydride (B1165640). nih.govresearchgate.net Reaction of isatoic anhydride with an appropriate amine in a suitable solvent like dimethylformamide (DMF) can yield the desired 2-aminobenzamide derivative in good to excellent yields. nih.govresearchgate.net This method can be performed under conventional heating or using microwave irradiation to reduce reaction times. nih.govresearchgate.net

Another approach involves the functionalization of anthranilic acid or its esters. google.com For example, an anthranilic ester can be reacted with an amine, sometimes in the presence of a catalyst like sodium cyanide, to form the corresponding 2-aminobenzamide. google.com Additionally, a one-pot synthesis of 2-aminobenzamide from 2-nitrobenzonitrile (B147312) has been reported, where copper catalyzes both the hydrolysis of the nitrile and the reduction of the nitro group. researchgate.net

The 5-methylhex-2-enoyl side chain can be prepared from commercially available starting materials. A plausible precursor is 5-methylhex-2-enoic acid, which can be converted to the more reactive 5-methylhex-2-enoyl chloride. nih.gov The synthesis of similar unsaturated carbonyl compounds often involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to create the carbon-carbon double bond with the desired stereochemistry. For instance, the reaction of an appropriate aldehyde with a phosphonium ylide can generate the α,β-unsaturated ester, which can then be hydrolyzed to the carboxylic acid.

An alternative approach to a similar structure, 5-methyl-5-hexen-2-one, involves the alkylation of an acetoacetic ester with methallyl chloride, followed by a cleavage reaction. odinity.com This ketone could potentially be further functionalized to provide the desired carboxylic acid derivative.

Targeted Synthesis of 2-(5-Methylhex-2-enoylamino)benzamide

The targeted synthesis of this compound involves the coupling of the 2-aminobenzamide moiety with the 5-methylhex-2-enoyl side chain.

The final amide bond formation is typically achieved by reacting 2-aminobenzamide with 5-methylhex-2-enoyl chloride or by using a coupling reagent to join 2-aminobenzamide and 5-methylhex-2-enoic acid. To optimize the yield of this reaction, several factors need to be considered. These include the choice of solvent, reaction temperature, and the specific coupling reagent and any additives used.

For coupling reactions, a polar aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is often employed. The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion. The selection of the coupling reagent and the addition of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), are crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.

The 5-methylhex-2-enoyl side chain contains a double bond, which can exist as either the E or Z isomer. Controlling the stereochemistry of this double bond is an important aspect of the synthesis. Stereoselective synthesis of alkenes can be challenging, as the E isomer is often thermodynamically more stable. researchgate.net

Several methods have been developed for the stereoselective synthesis of alkenes. nih.gov For the synthesis of Z-alkenes, modified Wittig reactions or Z-selective olefin metathesis can be employed. researchgate.net Photocatalytic E/Z isomerization has also emerged as a powerful tool for accessing the less stable isomer. nih.gov For E-alkenes, reactions like the Horner-Wadsworth-Emmons reaction are typically highly E-selective. researchgate.net Catalytic cross-metathesis reactions can also be utilized to generate either E- or Z-trisubstituted alkenes with high stereoisomeric purity. nih.gov The choice of synthetic route will depend on the desired stereochemistry of the final product.

Strategies for Structural Modification and Analog Design

The design of new analogs of this compound is guided by the objective of exploring the structure-activity relationship (SAR) of this chemical scaffold. By systematically modifying its constituent parts, researchers can probe the molecular interactions that underpin its biological effects. This can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.

The nitrogen atom of the benzamide group presents a prime location for chemical modification. Introducing substituents at this position can significantly influence the compound's steric and electronic properties, as well as its hydrogen bonding capabilities. Common strategies for N-substitution involve the alkylation, arylation, or acylation of the secondary amide.

Alkylation can be achieved through reactions with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. This introduces simple alkyl or more complex benzyl groups. The choice of the alkylating agent allows for a wide range of substituents to be incorporated, from small methyl groups to larger, more functionalized moieties.

Arylation, the introduction of an aromatic ring, can be accomplished using methods like the Buchwald-Hartwig amination, which allows for the coupling of the benzamide with aryl halides or triflates. This modification can introduce significant steric bulk and potential for pi-stacking interactions.

Acylation of the benzamide nitrogen, to form an imide, can also be explored. This would involve reacting the parent compound with an acyl chloride or anhydride. These modifications can alter the electronic nature of the nitrogen and its ability to act as a hydrogen bond donor.

Table 1: Potential N-Substitutions on the Benzamide Nitrogen of this compound

| Substituent (R) | Reagent/Method Example | Potential Impact |

| Methyl | Methyl iodide, NaH | Increased lipophilicity, altered steric profile |

| Ethyl | Ethyl bromide, K2CO3 | Further increase in lipophilicity |

| Benzyl | Benzyl bromide, NaH | Introduction of an aromatic ring, potential for pi-stacking |

| Phenyl | Phenylboronic acid, Cu(OAc)2 (Chan-Lam coupling) | Significant steric and electronic modification |

| Acetyl | Acetic anhydride, pyridine | Formation of an imide, altered electronics |

The 5-methylhex-2-enoyl chain is another key feature of the molecule that can be systematically altered. Modifications to this chain can impact the compound's flexibility, lipophilicity, and interaction with hydrophobic binding pockets.

Strategies for modification can include:

Alteration of the Alkyl Moiety: The isobutyl group at the 5-position can be replaced with other alkyl groups of varying size and branching (e.g., ethyl, propyl, tert-butyl). This can be achieved by utilizing different starting materials in the synthesis of the acyl chain.

Saturation of the Double Bond: The α,β-unsaturated double bond can be reduced to a single bond through catalytic hydrogenation. This would remove the rigidity of this part of the molecule and alter its electronic properties.

Isomeric Variations: The geometry of the double bond (E/Z isomerism) can be controlled during synthesis to investigate the impact of stereochemistry on activity.

Introduction of Functional Groups: Functional groups such as hydroxyl, amino, or keto groups could be introduced into the acyl chain to explore new hydrogen bonding or polar interactions.

Table 2: Potential Modifications to the 5-Methylhex-2-enoyl Chain

| Modification | Synthetic Approach | Potential Consequence |

| Chain Length Variation | Use of different carboxylic acid precursors | Altered lipophilicity and conformational flexibility |

| Saturation | Catalytic hydrogenation (e.g., H2, Pd/C) | Increased flexibility, removal of Michael acceptor potential |

| Positional Isomers of Methyl Group | Synthesis from alternative starting materials | Probing steric interactions |

| Introduction of a Hydroxyl Group | Sharpless asymmetric dihydroxylation | Introduction of a hydrogen bonding group |

The aromatic benzamide ring offers numerous opportunities for diversification. The introduction of substituents on the ring can profoundly affect the molecule's electronic properties, solubility, and metabolic stability. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups.

Common modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter the electronic nature of the ring and improve metabolic stability.

Nitration and Subsequent Reduction: Nitration followed by reduction can provide an amino group, which can serve as a handle for further functionalization.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring.

Introduction of Heterocyclic Rings: Replacing the phenyl ring with a heterocycle (e.g., pyridine, thiophene) can significantly alter the compound's properties, including its polarity and ability to engage in hydrogen bonding. This can be achieved by starting the synthesis with a heteroaromatic amine instead of 2-aminobenzamide.

Table 3: Potential Modifications of the Benzamide Ring

| Position of Substitution | Substituent | Synthetic Method | Potential Effect |

| 4-position | Fluoro | Electrophilic fluorination | Enhanced metabolic stability, altered electronics |

| 5-position | Methoxy | Williamson ether synthesis on a phenolic precursor | Increased electron density, potential for H-bonding |

| 4-position | Amino | Nitration followed by reduction | Introduction of a basic handle for further derivatization |

| Replacement of Phenyl | Pyridyl | Synthesis from a corresponding aminopyridine | Altered polarity and solubility |

Spectroscopic and Analytical Characterization Techniques for Novel Analogs

The unambiguous characterization of newly synthesized analogs of this compound is crucial to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For these benzamide analogs, characteristic peaks for the N-H stretch, C=O stretch of the amide, and C=C stretch of the enoyl chain would be expected.

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compounds. By using a suitable stationary and mobile phase, impurities can be separated and quantified.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography can provide the definitive three-dimensional structure of the molecule, confirming its stereochemistry and conformation.

The combination of these techniques provides a comprehensive characterization of each new analog, ensuring that the biological data obtained is from a well-defined chemical entity.

Preclinical Pharmacological Investigation of 2 5 Methylhex 2 Enoylamino Benzamide

In Vitro Pharmacological Profiling

Target Identification and Engagement Studies

No specific molecular targets for 2-(5-Methylhex-2-enoylamino)benzamide have been identified. Target identification and engagement studies are crucial first steps in understanding the pharmacological action of a new chemical entity. These studies would typically involve techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the proteins or cellular components with which the compound interacts.

Enzyme Inhibition or Activation Assays (e.g., Glucokinase, Carbonic Anhydrase, Acetylcholinesterase)

There is no available data on the effect of this compound on the activity of enzymes such as glucokinase, carbonic anhydrase, or acetylcholinesterase. Enzyme inhibition or activation assays are essential for determining if a compound's mechanism of action involves the modulation of specific enzymatic pathways.

Receptor Binding Assays

Information regarding the binding affinity of this compound to any specific receptors is not available. Receptor binding assays would be necessary to determine if the compound acts as a ligand for G-protein coupled receptors, ion channels, or other receptor types.

Cell-Based Functional Assays and Pathway Modulation

The effects of this compound in cell-based functional assays have not been reported. Such assays are critical for understanding how the compound affects cellular processes and signaling pathways in a biologically relevant context.

Phenotypic Screening in Preclinical Disease Models (e.g., Anti-proliferative, Anti-inflammatory, Anti-microbial Activities)

There are no published results from phenotypic screening of this compound in preclinical models of disease. Phenotypic screening is a valuable approach for discovering novel therapeutic activities of a compound without prior knowledge of its specific molecular target.

Mechanisms of Action Elucidation

Due to the absence of data from in vitro pharmacological profiling, the mechanism of action for this compound has not been elucidated. A comprehensive understanding of its mechanism would require data from the aforementioned studies to piece together how the compound exerts its potential pharmacological effects at a molecular and cellular level.

Intracellular Signaling Pathway Analysis

Data regarding the specific intracellular signaling pathways modulated by this compound are not extensively available in the current body of scientific literature. General studies on benzamide (B126) derivatives suggest that their mechanisms of action can be diverse, often involving interactions with key cellular signaling molecules. However, without specific research on this compound, any discussion of its impact on intracellular signaling would be speculative.

Gene Expression Profiling and Proteomics

Comprehensive gene expression profiling and proteomics studies specifically investigating the effects of this compound have not been published. Such studies are crucial for understanding the broader cellular response to a compound, including the identification of potential biomarkers and off-target effects. The application of technologies like high-density microarrays to analyze tissues exposed to chemical compounds can reveal chemical-specific patterns of altered gene expression, which in turn helps in classifying toxicants and understanding their mechanisms. However, this level of analysis has not been publicly documented for this compound.

Protein-Ligand Interaction Studies

Detailed protein-ligand interaction studies for this compound are not currently available. While research on other benzamide derivatives has identified interactions with proteins such as Cereblon (CRBN), these findings are not directly transferable. Understanding the specific binding profile of this compound would require dedicated biophysical and computational studies to identify its direct molecular targets and elucidate the structural basis of its pharmacological activity.

In Vivo Preclinical Efficacy Studies

Efficacy Assessment in Established Animal Disease Models (e.g., anti-glioblastoma, antiviral activity)

Specific in vivo preclinical efficacy studies for this compound in animal models of glioblastoma or viral infections have not been reported in the available literature. While other novel benzamide derivatives have been investigated as potential anti-glioblastoma agents, demonstrating the ability to repress tumor growth in glioma models, this research does not include this compound. Similarly, while various compounds are assessed for antiviral activity in vivo, there is no specific data on the efficacy of this compound in such models.

Evaluation of Pharmacodynamic Markers in Preclinical Models

There is no published data on the evaluation of pharmacodynamic markers for this compound in preclinical models. The identification and analysis of pharmacodynamic markers are essential for establishing a relationship between drug exposure and its pharmacological effect, which is a critical step in drug development. Without in vivo studies, no such markers have been identified or evaluated for this specific compound.

Determination of Dose-Response Relationships in Preclinical Models

The determination of dose-response relationships for this compound in preclinical models has not been documented. Establishing a dose-response relationship is fundamental to understanding the potency and efficacy of a compound and to inform the design of further preclinical and clinical studies. This data is generated through in vivo experiments where different doses of the compound are administered to animal models to observe the magnitude of the therapeutic effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 5 Methylhex 2 Enoylamino Benzamide Analogs

Design and Synthesis of Focused Compound Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) for 2-(5-Methylhex-2-enoylamino)benzamide and its analogs fundamentally relies on the rational design and synthesis of focused compound libraries. nih.gov This process involves creating a collection of molecules where specific parts of the core structure are systematically varied to probe their effect on biological activity. nih.govnih.gov The design of these libraries is often guided by an understanding of the target, such as a specific enzyme or receptor. nih.gov

A common strategy is the molecular modification approach, where the core scaffold, in this case, the benzamide (B126) structure, is altered by modifying elements like molecular length or by adding different substituents to terminal rings. nih.govtandfonline.com For instance, researchers might synthesize a series of analogs by varying the alkyl chain length or introducing different functional groups on the benzamide ring. researchgate.net This iterative process allows for a comprehensive exploration of the chemical space around the initial compound. nih.gov

The synthesis of these libraries can be achieved through various methods, including parallel synthesis, which allows for the efficient production of a large number of related compounds. nih.gov The goal is to generate a diverse yet focused set of molecules that can provide clear insights into how structural changes influence potency and selectivity. nih.gov A subset of possible compounds, often ranging from 100 to 500, is typically chosen for synthesis to efficiently test the design hypothesis. nih.gov This systematic approach is crucial for identifying key structural requirements for the desired biological effect. tandfonline.comnih.gov

Identification of Key Pharmacophore Features

Pharmacophore modeling is essential for identifying the crucial structural features of a molecule responsible for its biological activity. For benzamide derivatives acting as Histone Deacetylase (HDAC) inhibitors, a well-defined pharmacophore has been established. lookchem.com This model typically consists of three main components:

A Zinc-Binding Group (ZBG): This group interacts with the zinc ion in the active site of HDAC enzymes. lookchem.com For the class of compounds related to this compound, the N-(2-aminophenyl)benzamide or simply the 2-aminobenzamide (B116534) moiety serves as an effective ZBG. nih.govlookchem.com The presence of the ortho-amino (-NH2) group on the benzamide ring is considered an essential structural feature, as it forms critical hydrogen bonds with residues in the enzyme's binding site. nih.gov Derivatives lacking this amino group have been shown to be completely devoid of class I HDAC inhibitory potency. nih.gov

A Hydrophobic "Cap" Group: This part of the molecule interacts with the surface of the enzyme, often through hydrophobic interactions. lookchem.com Optimizing the cap group is a primary strategy for achieving selectivity among different HDAC isoforms, as the surface residues around the active site tunnel show more variation than the interior residues. nih.gov

A Linker: This component connects the ZBG and the cap group, ensuring they are positioned at an optimal distance and orientation for effective binding. lookchem.com Studies have shown that molecular length is a critical factor, with shorter molecules often exhibiting stronger HDAC inhibition. nih.govtandfonline.com

A five-point pharmacophore model for aminophenyl benzamide derivatives has been developed, comprising two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged with specific geometries. ingentaconnect.com Molecular docking studies have further confirmed that potent benzamide inhibitors establish multiple interactions with the enzyme, nearly identical to those observed experimentally for the 2-aminobenzamide group. nih.govtandfonline.com

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity and selectivity of drugs. nih.govresearchgate.net Since biological targets like enzymes and receptors are chiral themselves, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govresearchgate.net

For complex molecules, even a change in the stereochemistry at a single position can significantly influence its biological profile. nih.gov This is because the precise 3D shape of a molecule determines how well it fits into the binding site of its target. nih.gov One stereoisomer may bind with high affinity and elicit a strong biological response, while another may bind weakly or not at all. researchgate.net

In the context of HDAC inhibitors, the stereochemistry of the cap group can dramatically influence selectivity for specific HDAC protein class members. nih.gov Furthermore, stereochemistry can affect not only the interaction with the target (pharmacodynamics) but also the molecule's absorption, distribution, and metabolism (pharmacokinetics). nih.govresearchgate.net For instance, different isomers can be recognized and processed differently by metabolic enzymes or cellular uptake transporters, leading to stereospecific activity. nih.gov Therefore, investigating the effects of stereochemistry is a critical aspect of drug design and optimization, allowing for the development of more potent and selective agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable in drug discovery for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govresearchgate.net

For benzamide derivatives, both 2D and 3D-QSAR studies have been successfully applied. nih.govingentaconnect.comnih.gov The process involves several key steps:

Data Set Selection: A series of compounds with known biological activity (e.g., IC50 values) is collected. nih.govresearchgate.net

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated. nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov Key statistical parameters include the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) indicates good predictive ability. ingentaconnect.com

A 3D-QSAR model developed for aminophenyl benzamide derivatives showed an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). ingentaconnect.com Such models have provided key insights, suggesting, for example, that hydrophobic character is crucial for the HDAC inhibitory activity of these compounds. ingentaconnect.com The findings from QSAR studies provide a set of guidelines for designing new analogs with potentially enhanced potency. ingentaconnect.com

Table 1: Statistical Parameters for a 3D-QSAR Model of Aminophenyl Benzamide Derivatives ingentaconnect.com

| Parameter | Value | Description |

| r² | 0.99 | Correlation coefficient, indicating the goodness of fit of the model. |

| q² | 0.85 | Cross-validated correlation coefficient, indicating the predictive power of the model. |

| F | 631.80 | Fisher ratio, showing the statistical significance of the model. |

This table is generated based on data reported for a 3D-QSAR model of aminophenyl benzamide derivatives. ingentaconnect.com

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Optimization

Ligand Efficiency (LE) measures the binding energy of a compound per heavy (non-hydrogen) atom. nih.gov It is a useful metric for assessing the quality of a hit or lead compound, as it normalizes potency for molecular size. researchgate.net During lead optimization, activity often increases with molecular size, so monitoring LE helps ensure that potency gains are not simply due to making the molecule bigger. nih.gov A drop in LE can indicate that the added atoms are not contributing efficiently to binding. nih.gov

Lipophilic Efficiency (LLE or LipE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). sciforschenonline.orgnih.gov It is calculated as pIC50 (or pKi) minus logP. sciforschenonline.org High lipophilicity is often associated with poor absorption, low solubility, and off-target toxicity. sciforschenonline.org LLE helps medicinal chemists design potent compounds while controlling lipophilicity. sciforschenonline.org An increase in LLE during optimization signifies that potency is being improved more than lipophilicity, which is a desirable outcome. sciforschenonline.org

These efficiency metrics are powerful tools in hit and lead optimization. researchgate.net By analyzing LE and LLE profiles, researchers can identify derivatives with the best ratio of activity to size and lipophilicity, guiding the design of new analogs toward candidates with a higher probability of success in later developmental stages. acs.orgnih.gov

Table 2: Key Efficiency Metrics in Drug Design

| Metric | Formula | Description |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) | Measures the binding efficiency per atom, helping to control molecular size. nih.gov |

| Lipophilic Efficiency (LLE) | pIC50 - logP | Relates potency to lipophilicity, guiding the development of compounds with a better safety and pharmacokinetic profile. sciforschenonline.org |

Computational Chemistry and Molecular Modeling of 2 5 Methylhex 2 Enoylamino Benzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule (ligand), such as 2-(5-Methylhex-2-enoylamino)benzamide, to the binding site of a target protein.

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of a potential target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled.

Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues would be analyzed to understand the basis of binding.

Without specific research, a data table for molecular docking would typically look like this:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Hypothetical Target 1 | Data Not Available | Data Not Available | Data Not Available |

| Hypothetical Target 2 | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For a ligand-target complex, MD simulations can provide insights into the stability of the binding and the conformational changes that may occur.

An MD simulation study would generally include:

System Setup: The ligand-protein complex from the docking simulation would be placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation Run: The simulation would be run for a specific period (nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements.

Analysis: The trajectory from the simulation would be analyzed to assess the stability of the complex, typically by measuring the root-mean-square deviation (RMSD) of the ligand and protein backbone. The flexibility of different parts of the protein can be analyzed through root-mean-square fluctuation (RMSF).

A representative data table for MD simulations would be:

| Simulation Time (ns) | Average RMSD (Ligand) (Å) | Average RMSD (Protein) (Å) | Key Conformational Changes |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of a molecule. These methods can provide detailed information about properties like charge distribution, molecular orbitals, and reaction mechanisms. For this compound, QM calculations could be used to understand its chemical reactivity and electronic properties that may influence its biological activity.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Estimation

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding affinity of two different ligands to a protein. These methods are computationally expensive but can provide highly accurate predictions of binding affinities.

In Silico Prediction of Biological Interactions and Target Selectivity

In silico methods encompass a wide range of computational tools used to predict the biological effects of a compound. This can include predicting potential biological targets, absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. These predictions help in prioritizing compounds for further experimental testing and in understanding their potential selectivity towards different biological targets.

Preclinical Metabolism and Pharmacokinetic Pk Characterization of 2 5 Methylhex 2 Enoylamino Benzamide

In Vitro Metabolic Stability Assessment in Microsomes and Hepatocytes

The initial evaluation of a compound's metabolic stability provides early insights into its potential for in vivo clearance. researchgate.netspringernature.comnih.gov This assessment is typically conducted using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from various species, including humans. springernature.comnih.gov

For 2-(5-Methylhex-2-enoylamino)benzamide, metabolic stability was likely determined by incubating the compound with liver microsomes and hepatocytes and quantifying its disappearance over time. Key parameters derived from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net Generally, compounds with high metabolic stability in these assays are more likely to exhibit favorable pharmacokinetic profiles in vivo. researchgate.net In a hypothetical study, this compound showed high stability in human liver microsomes, with over 97% of the compound remaining after a 24-hour incubation period. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of this compound

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | > 60 | < 5 |

| Liver Microsomes | Rat | 45 | 15 |

| Liver Microsomes | Mouse | 30 | 25 |

| Hepatocytes | Human | > 120 | < 10 |

Note: The data in this table is illustrative and based on general principles of preclinical drug metabolism.

Identification of Metabolites and Elucidation of Metabolic Pathways

Understanding the metabolic pathways of a drug candidate is crucial for identifying potentially active or toxic metabolites. researchgate.net This process involves incubating the parent drug with metabolically active systems, such as liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed. researchgate.net

For a compound like this compound, common metabolic pathways would likely involve Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov Phase I reactions are often mediated by cytochrome P450 (CYP) enzymes and can include oxidation, reduction, and hydrolysis. nih.gov Phase II reactions involve the addition of endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. nih.gov A potential major metabolite for a similar benzamide (B126) compound was identified as a hydroxylated derivative. nih.gov

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | Hydroxylated benzamide ring | Oxidation (Phase I) |

| M2 | N-dealkylated metabolite | N-dealkylation (Phase I) |

Note: The metabolites listed are hypothetical and represent common biotransformations for compounds with similar structures.

Enzyme Kinetic Studies of Major Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Six major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for approximately 90% of drug metabolism. nih.gov Enzyme kinetic studies are performed to identify which specific CYP isoforms are involved in the metabolism of a new chemical entity and to assess the potential for the compound to inhibit or induce these enzymes. nih.govnih.gov

In a representative study, recombinant human CYP isoforms would be incubated with this compound to determine the primary metabolizing enzymes. Further studies would assess its potential to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.

Table 3: Illustrative CYP450 Reaction Phenotyping and Inhibition Profile for this compound

| CYP Isoform | Role in Metabolism | Inhibition (IC50, µM) |

|---|---|---|

| CYP1A2 | Minor | > 50 |

| CYP2C9 | Minor | > 50 |

| CYP2C19 | Minor | > 50 |

| CYP2D6 | Minor | > 50 |

Note: This data is hypothetical. A high IC50 value suggests a low potential for inhibition.

Preclinical In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. These studies provide critical data for predicting human pharmacokinetics.

Following administration to animal models (e.g., mice, rats, dogs), blood samples are collected at various time points to determine the plasma concentration-time profile of the drug. nih.gov Key parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½) are calculated. nih.gov For a similar benzamide compound, oral bioavailability varied across species, ranging from 8.95% in mice to 84.9% in dogs. nih.gov That same compound was found to be readily distributed to the liver, kidneys, and lungs. nih.gov

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 1500 |

| Tmax (h) | 1.5 |

| AUC (0-t) (ng·h/mL) | 6000 |

| Bioavailability (%) | 40 |

Note: This table presents hypothetical data for illustrative purposes.

Excretion studies are conducted to determine the primary routes by which the drug and its metabolites are eliminated from the body. This typically involves collecting urine and feces over a specified period after drug administration and analyzing the samples for the parent drug and its metabolites. For many compounds, renal and biliary excretion are the major pathways. nih.gov

Interaction with Drug Metabolizing Enzymes and Transporters (Preclinical Prediction)

Drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), play a significant role in drug absorption, distribution, and excretion. nih.govnih.gov In vitro assays using cell lines that overexpress these transporters are used to assess whether a new compound is a substrate or an inhibitor of these transporters. nih.gov A compound that is a substrate or inhibitor of key transporters may be more susceptible to drug-drug interactions. nih.govmdpi.com

Table 5: Illustrative Preclinical Assessment of Interaction with Key Drug Transporters

| Transporter | Interaction | Potential Clinical Implication |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Potential for interactions with P-gp inhibitors/inducers, affecting absorption and distribution. |

| BCRP | Not a substrate | Lower likelihood of BCRP-mediated drug interactions. |

Note: The information in this table is hypothetical and serves as an example of a preclinical transporter interaction assessment.

Advanced Research Perspectives and Applications of 2 5 Methylhex 2 Enoylamino Benzamide

Development of Chemical Biology Probes

Chemical biology probes are essential tools for interrogating complex biological systems. youtube.com These small molecules are designed to interact with specific targets, enabling the study of their function and role in disease. nih.gov The development of such probes often involves incorporating reporter tags or reactive groups for target identification and validation. nih.goveubopen.org Currently, there is no specific information available in the scientific literature regarding the development of chemical biology probes based on the structure of 2-(5-Methylhex-2-enoylamino)benzamide.

Potential for Prodrug Strategies and Targeted Delivery

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a compound. nih.govnih.gov Targeted delivery aims to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing off-target effects. researchgate.netresearchgate.net While these are common strategies in drug development, there are no published studies detailing the design or evaluation of prodrugs or targeted delivery systems for this compound.

Exploration of Nanoparticle-Based Delivery Systems (Preclinical Exploration)

Nanoparticle-based delivery systems offer a promising approach to enhance the therapeutic index of various agents by improving their solubility, stability, and biodistribution. eujournal.org Preclinical studies in this area would typically involve formulating the compound within nanoparticles and evaluating its characteristics and performance in cellular and animal models. At present, there is no available research documenting the preclinical exploration of nanoparticle-based delivery systems for this compound.

Repurposing Potential Based on Multi-Target Activity

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy in pharmaceutical research. This is often guided by identifying multi-target activity, where a compound interacts with several biological targets, suggesting its potential utility in different diseases. researchgate.net An investigation into the repurposing potential of this compound would require extensive screening and pharmacological profiling, for which no data is currently available.

Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Models

Combining therapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Preclinical studies are crucial for identifying such combinations and understanding their underlying mechanisms. There are no published preclinical studies investigating the potential synergistic effects of this compound with other therapeutic agents.

Application of Advanced Analytical Techniques for Bioanalysis in Preclinical Samples (e.g., LC-MS/MS, NMR)

Advanced analytical techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the quantitative and qualitative analysis of drugs and their metabolites in biological samples during preclinical development. lcms.cznih.gov These methods are fundamental to understanding the pharmacokinetics and metabolism of a new chemical entity. However, specific bioanalytical methods for the detection and quantification of this compound in preclinical samples have not been reported in the available literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methylhex-2-enoylamino)benzamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling 5-methylhex-2-enoyl chloride with 2-aminobenzamide under Schotten-Baumann conditions (base-catalyzed acylation in biphasic solvent systems). Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR (e.g., vinyl proton resonance at δ 5.2–5.8 ppm) and IR (amide I band ~1650 cm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : Focus on distinguishing the enoyl group’s vinyl protons (δ 5.2–5.8 ppm, multiplet) and the benzamide aromatic protons (δ 7.3–8.1 ppm). -NMR should confirm the carbonyl carbons (amide C=O at ~168 ppm, enoyl C=O at ~172 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H], with fragmentation patterns verifying the enoyl and benzamide moieties.

- IR : Validate amide bonds (N–H stretch ~3300 cm, C=O stretch ~1650 cm) and vinyl C=C stretch (~1600 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzamide or enoyl chain) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents at the benzamide’s para/meta positions or modified enoyl chain lengths. Evaluate biological activity (e.g., enzyme inhibition via IC assays) and correlate with steric/electronic parameters (Hammett constants, log) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or proteases. Compare with experimental data to identify pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal Assays : If cell-based assays show inconsistent cytotoxicity, validate using orthogonal methods (e.g., ATP-based viability assays vs. caspase-3 activation).

- Batch Reproducibility : Test compound purity across synthesis batches (HPLC >98%) and confirm stability under assay conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/NCATS guidelines) to isolate variables like cell line heterogeneity .

Q. How can researchers identify the primary molecular targets of this compound in complex biological systems?

- Methodology :

- Chemoproteomics : Use affinity-based probes (click chemistry-enabled enoyl analogs) to pull down interacting proteins from lysates. Validate hits via Western blot or SPR .

- CRISPR Screening : Perform genome-wide knockout screens in target cells to identify genes whose loss abrogates compound activity .

Methodological Recommendations

- Optimizing Bioactivity : Incorporate fluorine at the benzamide’s ortho position (see fluorinated analogs in ) to enhance metabolic stability and target affinity.

- Troubleshooting Synthesis : If coupling yields are low, replace DCM with THF to improve acyl chloride solubility .

- Target Validation : Combine SPR (for binding kinetics) and X-ray crystallography (for structural insights) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.